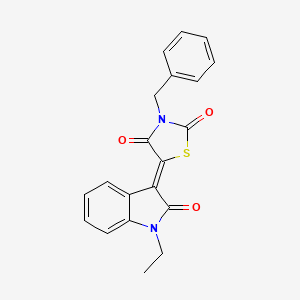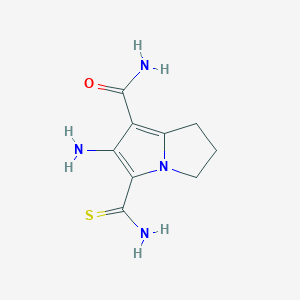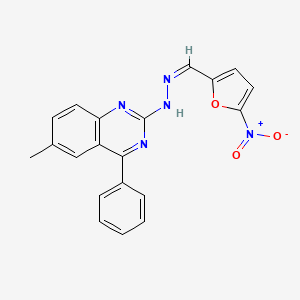![molecular formula C12H10N6O2 B3908693 5-imino-N-methyl-3-nitro-5H-dipyrido[1,2-a:3',2'-e]pyrimidin-4-amine](/img/structure/B3908693.png)
5-imino-N-methyl-3-nitro-5H-dipyrido[1,2-a:3',2'-e]pyrimidin-4-amine
Descripción general
Descripción
5-imino-N-methyl-3-nitro-5H-dipyrido[1,2-a:3',2'-e]pyrimidin-4-amine (referred to as "compound X" in This paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of compound X.
Mecanismo De Acción
The mechanism of action of compound X is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. It may also work by inducing cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that compound X can inhibit the growth of cancer cells in vitro. It has also been shown to have anti-inflammatory properties and can reduce inflammation in animal models. In addition, compound X has been shown to have low toxicity, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using compound X in lab experiments is its low toxicity, which allows for higher doses to be used without causing harm to cells or animals. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for research on compound X. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Another area of interest is understanding the mechanism of action and developing more targeted therapies. Additionally, further studies are needed to determine the optimal dosage and administration of compound X.
Aplicaciones Científicas De Investigación
Compound X has been the subject of scientific research due to its potential as a therapeutic agent. Studies have shown that compound X has anti-cancer properties and can inhibit the growth of cancer cells in vitro. It has also been shown to have anti-inflammatory properties and can reduce inflammation in animal models.
Propiedades
IUPAC Name |
8-imino-N-methyl-5-nitro-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6,9,11,13-hexaen-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O2/c1-14-10-7(18(19)20)6-15-12-9(10)11(13)16-8-4-2-3-5-17(8)12/h2-6,13H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSIQQYDYGTEAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=N)N=C3C=CC=CN3C2=NC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(2-thienyl)ethanone](/img/structure/B3908612.png)
![butyl 3-[(phenoxyacetyl)amino]benzoate](/img/structure/B3908619.png)
![butyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B3908624.png)
![1-[(1-ethylpyrrolidin-2-yl)methyl]-2-oxo-3-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1H-benzimidazole-5-carboxylic acid](/img/structure/B3908625.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-chlorobenzamide](/img/structure/B3908632.png)
![4-amino-N-{4-[2-(3-chlorophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B3908637.png)
![1-[bis(2-hydroxyethyl)amino]-3-(4-chloro-2-methylphenoxy)-2-propanol hydrochloride](/img/structure/B3908641.png)


![N-{4-[3-(2,4-dichlorophenyl)acryloyl]phenyl}butanamide](/img/structure/B3908692.png)
![3-[3-(4-bromophenyl)acryloyl]-6-methyl-4-phenyl-2(1H)-quinolinone](/img/structure/B3908708.png)
![2-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B3908715.png)


